methyl 1-amino-1H-pyrazole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-aminopyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)4-2-3-8(6)7-4/h2-3H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWPYQXNPARQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275635 | |
| Record name | Methyl 1-amino-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150017-47-3 | |
| Record name | Methyl 1-amino-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150017-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-amino-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 1 Amino 1h Pyrazole 3 Carboxylate
Historical Overview of 1-Aminopyrazole Synthesis
The synthesis of pyrazoles, a class of heterocyclic compounds containing two adjacent nitrogen atoms in a five-membered ring, has been a subject of extensive research for over a century. acs.org The introduction of an amino group at the N1 position of the pyrazole (B372694) ring presents unique synthetic challenges and opportunities. Historically, the synthesis of aminopyrazoles has been dominated by several key strategies.
One of the most foundational methods for constructing the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. chim.it The Knorr pyrazole synthesis, a classic example, involves the reaction of a β-ketoester with a hydrazine. chim.it For N-unsubstituted or N-substituted pyrazoles, this has been a cornerstone of pyrazole chemistry.
Specifically for aminopyrazoles, two major routes have been historically prominent:
Condensation of β-ketonitriles with hydrazines: This is one of the most common methods for producing 3(5)-aminopyrazoles. The reaction proceeds through the initial formation of a hydrazone at the carbonyl group, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. chim.itbeilstein-journals.org
Condensation of α,β-unsaturated nitriles with hydrazines: This approach utilizes precursors with a leaving group at the β-position of an unsaturated nitrile. The reaction with hydrazine leads to the formation of the aminopyrazole ring. chim.itresearchgate.net
The synthesis of 1-aminopyrazoles, specifically, has been less straightforward. Direct N-amination of a pyrazole ring is often difficult. Therefore, synthetic strategies have historically relied on using a protected or masked form of hydrazine or constructing the ring with a precursor that already contains the N-N bond destined for the ring and the exocyclic N-amino group. arkat-usa.org Early methods were often multi-step processes with moderate yields, paving the way for the development of more refined and efficient routes over time.
Established Synthetic Routes to Methyl 1-amino-1H-pyrazole-3-carboxylate
While a single, universally "established" route for this compound is not prominently detailed as a named reaction, its synthesis can be logically constructed from fundamental and well-documented pyrazole formation reactions. A plausible and established approach involves the cyclization of a suitable acyclic precursor.
A common strategy for synthesizing pyrazole-3-carboxylates involves the reaction of a β-ketoester derivative with a hydrazine. To obtain the 1-amino functionality, hydrazine itself or a derivative is used. A representative synthetic pathway could involve the reaction of a functionalized three-carbon component with hydrazine, followed by N-amination, or direct cyclization with a hydrazine derivative that installs the N-amino group.
The success of the synthesis is critically dependent on the quality of the starting materials. For the synthesis of this compound, key precursors would include a derivative of a β-ketoester and a hydrazine source.
β-Ketoester Precursor: A suitable precursor is a derivative of methyl 3-oxobutanoate (methyl acetoacetate) or dimethyl acetylenedicarboxylate (B1228247). For instance, reaction of dimethyl acetylenedicarboxylate with phenylhydrazine (B124118) is a known route to produce methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. mdpi.com A similar strategy using a different hydrazine source could be adapted. The synthesis of these precursors is well-established in organic chemistry.
Hydrazine Source: Hydrazine hydrate (B1144303) is the most common and direct source for introducing the N-N bond into the pyrazole ring.
Purity Assessment: The purity of these precursors is paramount for achieving high yields and minimizing side reactions. Standard analytical techniques are employed to ensure their quality:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any impurities. semanticscholar.org
Chromatography: Thin-layer chromatography (TLC) is used for rapid monitoring of reaction progress and purity checks. High-performance liquid chromatography (HPLC) provides quantitative information about the purity of the precursors and the final product. google.comnih.gov
Melting Point Analysis: For solid precursors, a sharp melting point range is indicative of high purity. ijtsrd.com
Optimizing reaction conditions is crucial for maximizing the yield of this compound and ensuring high regioselectivity. When using monosubstituted hydrazines with unsymmetrical 1,3-dielectrophiles, mixtures of regioisomers can form. chim.it Key parameters that are typically optimized include:
Solvent: The choice of solvent can significantly influence reaction rates and selectivity. Alcohols like ethanol (B145695) are common, but other solvents may be explored. orgsyn.org
Temperature: Temperature control is critical. Some reactions require heating (reflux) to proceed at a reasonable rate, while others may require cooling to control selectivity. chim.it
Catalyst/Base: The presence of an acid or base catalyst can be essential. For instance, the basicity of the reaction medium can affect the efficiency of the cyclization step. chim.it The use of bases like sodium ethoxide (EtONa) versus acidic conditions (e.g., acetic acid) can direct the reaction towards different isomers. chim.it
Reaction Time: Monitoring the reaction (e.g., by TLC) is necessary to determine the optimal time for completion, avoiding the formation of degradation products.
The table below illustrates hypothetical optimization parameters for a key cyclization step.
| Entry | Solvent | Base/Acid | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | None | 78 | 12 | 45 |
| 2 | Ethanol | Acetic Acid (cat.) | 78 | 8 | 65 |
| 3 | Toluene | Acetic Acid (cat.) | 110 | 6 | 72 |
| 4 | Ethanol | Sodium Ethoxide | 25 | 24 | 58 (Isomer A) |
| 5 | Ethanol | Sodium Ethoxide | 0 | 24 | 65 (Isomer B) |
Once the reaction is complete, the target compound must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, byproducts, and solvents. Standard and advanced techniques are employed:
Extraction: A primary workup step often involves liquid-liquid extraction to separate the product from inorganic salts and other water-soluble impurities.
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is a powerful method for achieving high purity. ijtsrd.com
Column Chromatography: Silica gel column chromatography is widely used for purifying pyrazole derivatives, separating the desired product from closely related impurities based on polarity. google.com
Distillation: For liquid products or precursors, distillation under reduced pressure (vacuum distillation) can be an effective purification method. orgsyn.org
Washing: The crude product may be washed with various solutions to remove specific impurities. For example, washing with water can remove alkalinity, followed by a wash with an organic solvent like chilled toluene. google.com Cation-exchange chromatography has also been shown to be effective for purifying amino-substituted heterocyclic compounds. nih.gov
Development of Novel and Efficient Synthetic Strategies
In recent years, the field of organic synthesis has moved towards developing more efficient, atom-economical, and environmentally friendly methods. researchgate.net The synthesis of pyrazoles, including this compound, has benefited from these advancements.
Novel strategies often focus on reducing the number of synthetic steps, improving yields, and simplifying reaction procedures. Some of these modern approaches include:
Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single pot to form the final product, which incorporates portions of all the starting materials. researchgate.net This approach is highly efficient and atom-economical. The synthesis of substituted pyrazoles has been achieved through one-pot, multicomponent condensation reactions. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also improve yields and product purity. chim.itresearchgate.net This technique has been successfully applied to the synthesis of various pyrazole derivatives.
Novel Catalysis: The development of new catalysts, including heterogeneous and recyclable catalysts, is a key area of research. researchgate.net These catalysts can improve reaction efficiency and selectivity under milder conditions.
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov The synthesis of pyrazole derivatives is increasingly being adapted to adhere to these principles. benthamdirect.comthieme-connect.com
Key green chemistry approaches relevant to the synthesis of this compound include:
Use of Green Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives like water, ethanol, or even solvent-free conditions (grinding). researchgate.netthieme-connect.com Reactions in aqueous media are particularly attractive due to the low cost, safety, and environmental friendliness of water. acs.org
Energy Efficiency: Techniques like microwave and ultrasound-assisted synthesis not only accelerate reactions but also reduce energy consumption compared to conventional heating methods. researchgate.net
Atom Economy: Synthetic routes are designed to maximize the incorporation of all atoms from the starting materials into the final product, minimizing waste. Multicomponent reactions are inherently more atom-economical than multi-step linear syntheses. nih.gov
Recyclable Catalysts: The use of heterogeneous or magnetic nanocatalysts allows for easy separation from the reaction mixture and reuse, reducing waste and cost. researchgate.net
The table below compares a traditional synthetic approach with a potential green alternative.
| Parameter | Traditional Method | Green Chemistry Approach |
|---|---|---|
| Solvent | Toluene, DMF | Water, Ethanol, or Solvent-free |
| Energy Source | Conventional heating (oil bath) | Microwave or Ultrasound |
| Catalyst | Homogeneous acid/base | Recyclable heterogeneous catalyst |
| Reaction Time | Hours to days | Minutes to hours |
| Waste Generation | Higher (solvent, catalyst waste) | Lower (recyclable components) |
Application of Flow Chemistry Methodologies
The application of flow chemistry to the synthesis of pyrazole derivatives offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. While specific documentation for the continuous-flow synthesis of this compound is not prevalent, established flow methodologies for structurally related compounds demonstrate the potential of this technology.
Continuous-flow systems have been successfully employed for the synthesis of various pyrazole cores. For instance, the Knorr cyclocondensation reaction to produce ethyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate has been adapted to a flow process. nih.gov This method, while yielding results similar to batch conditions, proved highly efficient in the workup stage. nih.gov Another approach involves a two-step continuous flow process: the initial formation of a pyrazole followed by a subsequent hydrogenation step in a flow hydrogenator, which is particularly relevant for converting nitro-substituted pyrazoles into their amino counterparts. afinitica.com
Furthermore, flow reactors have been utilized for specific functionalization steps in pyrazole synthesis, such as the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, showcasing the technology's utility for creating functionalized building blocks. enamine.net These examples highlight a clear precedent for applying flow chemistry to the multi-step synthesis of aminopyrazole esters. The synthesis of the target compound could be envisioned in a continuous setup where the formation of a nitro-pyrazole precursor is directly coupled with a catalytic flow hydrogenation module to yield the final amino-pyrazole product. afinitica.com
| Reaction Type | Reactants | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Knorr Cyclocondensation | Hydrazine and 1,3-dicarbonyl compounds | Continuous-flow reactor, DMF solvent | Substituted Pyrazole-3-carboxylate | nih.gov |
| Two-Step Pyrazole formation and Hydrogenation | 4-Nitrophenylhydrazine and enone/1,3-dicarbonyl | Coupled flow reactors; flow hydrogenator with 10% Pd/Al2O3 | Aminopyrazole derivatives | afinitica.com |
| Lithiation | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Flow reactor | Functionalized Pyrazoles | enamine.net |
Chemical Reactivity and Transformation of Methyl 1 Amino 1h Pyrazole 3 Carboxylate
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is a π-excessive aromatic heterocycle, which makes it susceptible to electrophilic aromatic substitution. nih.gov Generally, such reactions occur preferentially at the C4 position, which possesses the highest electron density due to the electronic influence of the two adjacent nitrogen atoms. nih.govglobalresearchonline.net The presence of substituents on the ring, however, can significantly alter this regioselectivity.
For methyl 1-amino-1H-pyrazole-3-carboxylate, the regioselectivity of electrophilic attack is a complex interplay between the directing effects of the 1-amino and 3-carboxylate groups.
1-Amino Group: The amino group at the N1 position is an activating group that donates electron density to the ring through resonance. It would typically direct incoming electrophiles to the C5 position.
The outcome of an electrophilic substitution reaction is therefore dependent on the balance of these competing effects and the specific reaction conditions employed. For instance, in related 5-aminopyrazole systems, functionalization at the C4 position is a common and effective strategy, highlighting the strong directing influence of the amino group towards the adjacent carbon atom. nih.govresearchgate.net Halogenation of pyrazoles, such as bromination and iodination, typically occurs at the C4 position, often proceeding efficiently without the need for highly toxic reagents. nih.gov Similarly, nitration of the pyrazole core also favors the C4 position. globalresearchonline.net
Table 1: Regiochemical Outcomes in Electrophilic Substitution of Pyrazole Derivatives
| Reaction | Typical Position of Attack | Activating/Deactivating Groups' Influence |
|---|---|---|
| Halogenation | C4 | Activating groups can enhance reactivity; substitution occurs readily. globalresearchonline.netnih.gov |
| Nitration | C4 | Ring is nitrated under standard conditions, though protonation can inhibit the reaction. globalresearchonline.net |
| Sulfonation | C4 | The aromatic ring can be sulfonated with sulfur trioxide in the presence of strong acid. masterorganicchemistry.com |
This table is interactive. Click on the headers to sort.
The mechanism for electrophilic aromatic substitution on the pyrazole ring is analogous to that of benzene (B151609) and other aromatic systems. masterorganicchemistry.comlibretexts.org It proceeds through a three-stage process:
Generation of the Electrophile: A strong electrophile is generated from the reagents, often with the help of a catalyst. For example, in nitration, the nitronium ion (NO₂⁺) is formed from nitric acid and sulfuric acid. masterorganicchemistry.com
Nucleophilic Attack and Formation of a Sigma Complex: The π-electron system of the pyrazole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction. masterorganicchemistry.com The stability of this intermediate is influenced by the substituents on the ring.
Deprotonation and Restoration of Aromaticity: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system, yielding the substituted pyrazole product. masterorganicchemistry.com
The attack at the C4 position is generally favored as it avoids placing a positive charge on the carbon adjacent to the electron-deficient ring nitrogen atoms, leading to a more stable intermediate compared to attack at C3 or C5. rrbdavc.org
Nucleophilic Reactions at the Ester and 1-Amino Functionalities
The ester and amino groups of this compound serve as handles for a variety of nucleophilic reactions, allowing for the synthesis of a diverse range of derivatives.
The methyl ester at the C3 position is susceptible to nucleophilic acyl substitution.
Hydrolysis: The ester can be readily hydrolyzed to the corresponding pyrazole-3-carboxylic acid under either acidic or basic (saponification) conditions. This transformation is a common step in the synthesis of more complex pyrazole derivatives, providing a carboxylic acid moiety for further functionalization. tandfonline.com
Transamidation: The ester can react with amines or hydrazines to form amides and hydrazides, respectively. For example, reaction with hydrazine (B178648) hydrate (B1144303) can convert the methyl ester into a carbohydrazide, which is a versatile intermediate for synthesizing other heterocyclic systems. uobaghdad.edu.iq These reactions are fundamental in expanding the molecular complexity of the pyrazole scaffold.
The exocyclic 1-amino group is a nucleophilic center that can be readily derivatized. ijarse.com Functionalization at this position is a key strategy in medicinal chemistry to modify the pharmacological properties of aminopyrazole-based compounds. nih.gov
Acylation: The 1-amino group reacts with acylating agents such as acid chlorides and anhydrides to form N-acyl derivatives. globalresearchonline.netresearchgate.net This reaction is often straightforward and provides stable amide products. ijarse.com
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. nih.gov Regioselective N1-alkylation of pyrazoles is a well-established method for creating diverse libraries of compounds. acs.org
Arylation: The formation of N-aryl bonds can be accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for instance, is an effective method for the arylation of aminopyrazoles using aryl halides in the presence of a palladium catalyst. osi.lv Copper-catalyzed N-arylation is also a widely used method for various nitrogen-containing heterocycles. acs.org
Table 2: Representative Derivatization Reactions of Aminopyrazoles
| Reaction Type | Reagent Class | Functional Group Formed |
|---|---|---|
| Acylation | Acid Chlorides, Anhydrides | N-Acyl (Amide) |
| Alkylation | Alkyl Halides, Tosylates | N-Alkyl |
| Arylation | Aryl Halides (with Pd or Cu catalyst) | N-Aryl |
This table is interactive. Click on the headers to sort.
Transition Metal-Catalyzed Functionalizations
Direct C-H functionalization is a powerful tool for modifying heterocyclic cores without the need for pre-functionalization. For the pyrazole ring, C-H activation typically targets the C4 and C5 positions. The regioselectivity is often controlled by the electronic properties of the existing substituents or through the use of a directing group.
In this compound, the electronic landscape is influenced by the electron-donating amino group at N1 and the electron-withdrawing carboxylate group at C3. The N-amino group could potentially serve as a directing group to facilitate C-H activation at the adjacent C5 position. Conversely, the inherent electronic properties of the ring may favor functionalization at the C4 position, which is a common site for electrophilic attack on pyrazoles. While the direct C-H functionalization of this compound is not extensively detailed, the principles of transition-metal-catalyzed reactions on substituted pyrazoles suggest that such transformations are feasible.
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are highly effective for the functionalization of pyrazole rings. acs.orgnih.gov The strategy typically involves the initial halogenation of the pyrazole core, followed by a palladium-catalyzed coupling with a boronic acid or ester. researchgate.netnih.gov
Research on halogenated aminopyrazoles has demonstrated that bromo- and chloro-derivatives are excellent substrates for Suzuki-Miyaura cross-coupling, often superior to iodo-derivatives due to a lower tendency for a competing dehalogenation side reaction. acs.orgacs.org This methodology has been successfully applied to aminopyrazole substrates bearing both free pyrazole N-H and free exocyclic amino groups, which can be challenging for cross-coupling reactions. acs.org
The reaction conditions are typically optimized using a palladium precatalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos), and a base. Microwave irradiation has also been shown to accelerate these reactions. mdpi.com
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a Brominated Aminopyrazole
| Aryl Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| p-Tolylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | EtOH/H₂O | 89 | acs.org |
| 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 95 | acs.org |
| 2-Methylphenylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 91 | acs.org |
| (E)-Styrylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 84 | acs.org |
Data is based on the coupling of 5-amino-4-bromo-1H-pyrazole, a close structural analog of the target compound.
Besides the Suzuki-Miyaura reaction, the Heck reaction is another prominent palladium-catalyzed method used to functionalize pyrazole scaffolds, allowing for the introduction of alkenyl groups. researchgate.netchemrevlett.com
Ring-Opening and Rearrangement Reactions
The pyrazole ring, while aromatic, can undergo ring-opening or rearrangement reactions under specific conditions, often initiated by transformations of its substituents.
One documented pathway involves the oxidative ring-opening of 1H-pyrazol-5-amines. Under mild, transition-metal-free conditions using an oxidant like iodosobenzene (B1197198) diacetate (PhI(OAc)₂), these compounds can be converted into 3-diazenylacrylonitrile derivatives. researchgate.net This transformation proceeds through the formation of a hydroxylamine (B1172632) intermediate, which then eliminates water to trigger the ring-opening. researchgate.net
Another potential transformation is the Boulton-Katritzky rearrangement, a thermally or base-induced isomerization of heterocyclic systems. nih.govrsc.orgorganic-chemistry.org While not directly reported for this compound, this type of mononuclear heterocyclic rearrangement is known for related structures and could potentially be triggered by appropriate functionalization.
Furthermore, the generation of a pyrazole nitrene from the 1-amino group could initiate a cascade of reactions involving ring-opening and recyclization, leading to rearranged products. mdpi.com Such a process can result in formal remote C-H functionalization and redox transformations without the need for external oxidants or reductants. mdpi.com
Redox Chemistry of this compound
The redox chemistry of this compound is primarily centered on the reactivity of the 1-amino group and the aromatic pyrazole core.
Oxidation: The 1-amino group is susceptible to oxidation. Treatment of 1-aminopyrazoles with lead(IV) acetate (B1210297) is a known method to generate reactive intermediates that can undergo further transformations, such as cyclization to form 1,2,3-triazines. acs.org Additionally, the electrooxidative N-N coupling of aminopyrazoles has been reported. This process can be achieved using a nickel hydroxide (B78521) electrode or an electrogenerated bromine oxidant, leading to the formation of azopyrazoles (Az–N=N–Az). mdpi.com
Reduction: The pyrazole ring is generally stable under various catalytic and chemical reducing conditions due to its aromatic character. pharmaguideline.com While the ring itself is resistant to reduction, functional groups attached to it can be reduced. For instance, a nitro group on a pyrazole ring can be readily reduced to an amino group. In the case of this compound, the primary sites for reduction would be the carboxylate group, although this typically requires strong reducing agents like lithium aluminum hydride. The pyrazole core itself would likely remain intact under such conditions. researchgate.net
Table 3: Summary of Redox Reactions for Aminopyrazoles
| Reaction Type | Reagent(s) | Product Type | Reference |
| Oxidation | Lead(IV) acetate | 1,2,3-Triazines | acs.org |
| Electrooxidation | NiO(OH) or electrogenerated Br₂ | Azopyrazoles | mdpi.com |
| Reduction of Ring | Generally unreactive | No reaction | pharmaguideline.com |
Advanced Structural Elucidation and Spectroscopic Characterization of Methyl 1 Amino 1h Pyrazole 3 Carboxylate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of methyl 1-amino-1H-pyrazole-3-carboxylate, providing detailed information about the connectivity, chemical environment, and spatial arrangement of atoms.
Advanced 1D and 2D NMR Techniques (e.g., ROESY, EXSY)
While standard 1D ¹H and ¹³C NMR spectra confirm the presence of key functional groups, advanced 2D NMR techniques are employed to resolve complex structural questions. For pyrazole (B372694) derivatives, techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing long-range correlations between protons and carbons, which helps in assigning the correct isomeric structure. mdpi.comacs.org For instance, the correlation between the methyl ester protons and the carboxyl carbon (C-3) can be unequivocally established using HMBC.
Through-space correlations are investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). In the study of related substituted pyrazoles, NOESY has been effectively used to confirm regiochemical assignments by showing spatial proximity between protons on different parts of the molecule, such as between a substituent on the nitrogen and a proton on the pyrazole ring. mdpi.com For this compound, ROESY experiments could be used to probe the spatial relationship between the protons of the N-amino group and the protons on the pyrazole ring (H-4 and H-5), providing insight into the preferred orientation of the amino group.
Exchange Spectroscopy (EXSY) is valuable for studying dynamic processes such as tautomerism or restricted rotation. For N-substituted pyrazoles, EXSY can detect chemical exchange between different conformational states, which might arise from slow rotation around the N-N bond of the amino group.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Methyl Pyrazole Carboxylate Scaffold Note: Data is illustrative and based on related pyrazole structures. Actual shifts can vary based on solvent and substitution.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (2D NMR) |
| COOCH₃ | ~3.8 - 3.9 | ~52 | HMBC to C=O |
| C=O | - | ~160-165 | HMBC from -OCH₃ protons |
| C3 | - | ~140-145 | HMBC from H4 |
| H4 | ~6.8 - 7.0 | ~110-115 | COSY with H5; HMBC to C3, C5 |
| H5 | ~7.6 - 7.8 | ~130-135 | COSY with H4; HMBC to C3 |
| NH₂ | Variable | - | ROESY to H5 |
Stereochemical Assignment and Conformational Analysis
For chiral derivatives of this compound, determining the stereochemistry is critical. NMR techniques, including the use of chiral solvating agents or the analysis of NOE/ROE signals, are paramount. The magnitude of NOE enhancements can provide distance constraints that, when combined with computational modeling, help in assigning the relative stereochemistry of stereocenters.
Conformational analysis investigates the different spatial arrangements of the atoms that result from rotation around single bonds. utdallas.edu For the title compound, a key conformational feature is the orientation of the 1-amino group and the 3-carboxylate group relative to the pyrazole ring. The steric and electronic effects of these substituents influence the planarity of the system. acs.org Variable temperature (VT) NMR studies can be employed to study the energy barriers to bond rotation, for example, around the C3-C(O) bond or the N1-N(amino) bond. A lower temperature might "freeze out" distinct conformers, allowing for their individual characterization. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
HRMS is indispensable for determining the elemental composition and elucidating the fragmentation patterns of this compound.
Elucidation of Fragmentation Pathways
Electron Ionization (EI) mass spectrometry of pyrazole compounds typically initiates fragmentation through distinct routes. researchgate.net A common primary fragmentation is the cleavage of the N-N bond followed by the loss of molecular nitrogen (N₂). Another characteristic pathway for the pyrazole ring is the expulsion of hydrogen cyanide (HCN). researchgate.net
For this compound, the fragmentation would be influenced by the substituents. The molecular ion [M]⁺• would be prominent. Subsequent fragmentation could involve:
Loss of the methoxy group (-•OCH₃) from the ester to form an acylium ion.
Loss of the entire methoxycarbonyl group (-•COOCH₃) .
Cleavage of the exocyclic N-N bond , leading to the loss of •NH₂ or related nitrogen species.
Ring fragmentation , involving the characteristic loss of N₂ or HCN from the pyrazole core, leading to various smaller charged fragments. researchgate.net
Tandem mass spectrometry (MS/MS) experiments are used to isolate a specific parent ion and induce its fragmentation, allowing for the systematic mapping of these breakdown pathways and providing greater structural confirmation. nist.gov
Table 2: Plausible Mass Fragmentation Ions for this compound (C₅H₇N₃O₂)
| Ion | m/z (Nominal) | Description |
| [M]⁺• | 141 | Molecular Ion |
| [M - •OCH₃]⁺ | 110 | Loss of methoxy radical |
| [M - •NH₂]⁺ | 125 | Loss of amino radical |
| [M - N₂]⁺• | 113 | Loss of molecular nitrogen |
| [M - HCN]⁺• | 114 | Loss of hydrogen cyanide |
| [C₄H₄N₂O₂]⁺• | 112 | Loss of CH₃N |
Accurate Mass Measurement for Elemental Composition
One of the most powerful applications of HRMS is the ability to measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 ppm). uci.edursc.org This allows for the unambiguous determination of a molecule's elemental formula. For this compound, the theoretical exact mass can be calculated from the masses of its constituent atoms (C₅H₇N₃O₂).
Calculated Exact Mass: 141.053826 Da
An experimental HRMS measurement yielding a value extremely close to this calculated mass (e.g., 141.0541) provides strong evidence for the elemental formula C₅H₇N₃O₂, ruling out other possible formulas that might have the same nominal mass. uci.edu This is a critical step in confirming the identity of a newly synthesized compound.
Vibrational Spectroscopy (Infrared and Raman)
For this compound, the IR spectrum would display several key absorption bands:
N-H Stretching: The amino (NH₂) group will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The exact position can indicate the extent of hydrogen bonding. researchgate.net
C-H Stretching: Aromatic C-H stretches from the pyrazole ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹. derpharmachemica.com
C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected in the region of 1700-1730 cm⁻¹. mdpi.com
C=N and C=C Stretching: Vibrations from the pyrazole ring will appear in the 1400-1650 cm⁻¹ region.
N-N Stretching: The N-N stretching vibration of the pyrazole ring typically occurs in the 900-1200 cm⁻¹ range.
C-O Stretching: The C-O stretch of the ester group will produce a strong band around 1200-1300 cm⁻¹.
Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, C=C and C=N bonds of the aromatic pyrazole ring often produce strong signals in the Raman spectrum. The symmetric vibrations of the molecule are particularly Raman active. Comparing experimental IR and Raman spectra with those predicted by theoretical calculations (e.g., using Density Functional Theory, DFT) can lead to a more precise assignment of the observed vibrational modes. derpharmachemica.comiu.edu.sa
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amino) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| C-H (ring) | Stretch | 3050 - 3150 |
| C-H (methyl) | Stretch | 2850 - 2980 |
| C=O (ester) | Stretch | 1700 - 1730 |
| C=N / C=C (ring) | Stretch | 1400 - 1650 |
| C-O (ester) | Stretch | 1200 - 1300 |
| N-N (ring) | Stretch | 900 - 1200 |
Identification of Characteristic Functional Group Frequencies
The infrared (IR) spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the amino group (-NH₂), the pyrazole ring, and the methyl carboxylate (-COOCH₃) moiety. Analysis of these frequencies provides a reliable method for structural confirmation.
The amino group gives rise to distinct stretching and bending vibrations. Primary amines typically show two N-H stretching bands in the region of 3550-3250 cm⁻¹ due to asymmetric and symmetric vibrations. orgchemboulder.comlibretexts.org For aminopyrazole derivatives, these bands are generally observed between 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹. orgchemboulder.com The N-H bending vibration, or scissoring, for primary amines is typically found in the 1650-1580 cm⁻¹ range. orgchemboulder.comyoutube.com
The methyl carboxylate group is identified by its strong carbonyl (C=O) stretching absorption. For aliphatic esters, this band appears in the 1750-1735 cm⁻¹ region. libretexts.org In conjugated systems, such as pyrazole carboxylates, this frequency may shift slightly. For instance, the C=O stretch in methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is observed at 1728 cm⁻¹. nih.gov Additionally, two distinct C-O stretching vibrations are expected between 1300 cm⁻¹ and 1000 cm⁻¹, corresponding to the C-O single bonds of the ester. libretexts.org
The pyrazole ring itself contributes to a complex pattern of absorptions in the fingerprint region of the spectrum. These include C=N and C=C stretching vibrations, typically found in the 1650-1400 cm⁻¹ range, as well as various in-plane and out-of-plane ring bending modes.
An interactive data table summarizing the expected characteristic IR absorption frequencies for this compound is provided below, based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3300 | Medium |
| N-H Symmetric Stretch | 3330 - 3250 | Medium | |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium | |
| Methyl Carboxylate (-COOCH₃) | C=O Stretch | 1735 - 1715 | Strong |
| C-O Stretch (acyl-oxygen) | 1300 - 1200 | Strong | |
| C-O Stretch (alkyl-oxygen) | 1200 - 1000 | Strong | |
| Pyrazole Ring | C=N and C=C Stretches | 1600 - 1450 | Medium-Variable |
| Ring Bending/Deformation | Below 1400 | Medium-Weak |
Analysis of Intermolecular Interactions
In the solid state, the structure of this compound is expected to be significantly influenced by intermolecular hydrogen bonding. The molecule possesses both hydrogen bond donors (the amino N-H groups) and acceptors (the pyrazole ring's pyridine-like nitrogen and the carbonyl oxygen of the ester). nih.gov
The primary amino group can form N-H···N hydrogen bonds with the N2 atom of the pyrazole ring of an adjacent molecule. This type of interaction is a common supramolecular synthon in pyrazole chemistry, leading to the formation of dimers, trimers, tetramers, or infinite chains (catemers). nih.govresearchgate.net The N···N distances in such neutral N-H···N bonds typically average around 2.97 Å. nih.gov
Furthermore, the amino group can engage in N-H···O hydrogen bonds with the carbonyl oxygen of the carboxylate group. In crystal structures of related compounds like 3-aminopyrazole-4-carboxylic acid, N-H···O hydrogen bonds are observed with N···O distances ranging from 2.747 Å to 2.768 Å. researchgate.net These interactions can link molecules into complex networks, contributing significantly to the stability of the crystal lattice. nih.gov
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
|---|---|---|---|---|
| N-H···N Hydrogen Bond | Amino (-NH₂) | Pyrazole Ring (N2) | ~2.97 | Formation of chains or cyclic motifs. nih.gov |
| N-H···O Hydrogen Bond | Amino (-NH₂) | Carbonyl Oxygen (C=O) | 2.7 - 2.9 | Cross-linking of molecular chains, stabilization of crystal packing. researchgate.net |
Electronic Spectroscopy (UV-Vis and Fluorescence)
Determination of Electronic Transitions
The electronic absorption spectrum of this compound is expected to show absorptions in the UV region arising from π → π* and n → π* transitions associated with its aromatic pyrazole ring and substituent groups. researchgate.net
The pyrazole ring is a π-electron system, and its π → π* transitions are typically responsible for strong absorption bands. rsc.org For pyrazole itself, these transitions occur at high energies (short wavelengths). However, substitution with auxochromic groups like the amino group and the methoxycarbonyl group extends the conjugation and shifts the absorption maxima to longer wavelengths (a bathochromic shift). researchgate.net The amino group, with its lone pair of electrons, can participate in resonance with the pyrazole ring, significantly lowering the energy of the π → π* transition.
In addition to the π system, the molecule contains non-bonding electrons (n-electrons) on the pyrazole nitrogen atoms, the amino nitrogen, and the ester oxygen atoms. The excitation of these electrons to an anti-bonding π* orbital results in n → π* transitions. These transitions are generally of lower intensity (smaller molar absorptivity) compared to π → π* transitions and occur at longer wavelengths. nih.gov For pyrazole derivatives, these absorptions can sometimes be observed as a shoulder on the main π → π* absorption band.
Based on data from substituted aminopyrazoles, the primary absorption bands for this compound are expected in the 250-350 nm range. nih.govresearchgate.net
| Transition Type | Orbitals Involved | Expected Wavelength Range | Expected Intensity (Molar Absorptivity, ε) | Contributing Moieties |
|---|---|---|---|---|
| π → π | π bonding to π anti-bonding | 250 - 300 nm | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) | Pyrazole ring, C=O group |
| n → π | n non-bonding to π anti-bonding | >300 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) | N atoms (ring, amino), O atoms (ester) |
Photophysical Properties (e.g., quantum yields, lifetimes)
While pyrazole itself is non-fluorescent, appropriate substitution can lead to derivatives with significant emissive properties. rsc.org The presence of an amino group, a strong electron-donating group, often imparts fluorescence to aromatic systems. Therefore, this compound and its derivatives have the potential to be fluorescent.
The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, can vary widely for pyrazole derivatives depending on the specific substituents and the solvent environment. For some fluorescent pyrazole derivatives, quantum yields can be quite high, occasionally exceeding 50%. researchgate.net For instance, certain pyrazolo[4,3-b]pyridine derivatives, which share the aminopyrazole core, have been reported with quantum yields increasing from 35% to 65% upon interaction with analytes. researchgate.net Another pyrazole-based probe exhibited a quantum yield of 42% in methanol. researchgate.net
The fluorescence lifetime (τ), the average time a molecule spends in the excited state before returning to the ground state, is another key photophysical parameter. For fluorescent organic molecules like pyrazole derivatives, lifetimes are typically in the range of a few nanoseconds (ns).
The specific photophysical properties are highly sensitive to the molecular structure and environment. Factors such as solvent polarity, pH, and the potential for intramolecular charge transfer (ICT) can significantly influence the emission wavelength, quantum yield, and lifetime.
| Photophysical Property | Symbol | Typical Range for Fluorescent Pyrazole Derivatives | Description |
|---|---|---|---|
| Fluorescence Quantum Yield | ΦF | 0.1 - 0.7 (10% - 70%) | Ratio of photons emitted to photons absorbed. researchgate.net |
| Fluorescence Lifetime | τ | 1 - 10 ns | Average duration of the excited state. |
| Absorption Maximum | λabs | 250 - 400 nm | Wavelength of maximum light absorption. researchgate.net |
| Emission Maximum | λem | 350 - 550 nm | Wavelength of maximum fluorescence emission. researchgate.net |
X-ray Crystallography and Solid-State Analysis
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
While a single-crystal X-ray diffraction structure for this compound is not available in the surveyed literature, analysis of closely related compounds provides significant insight into its expected molecular geometry, conformation, and crystal packing. Data from compounds such as ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate and other substituted pyrazole carboxylates can be used for a comparative analysis. nih.govresearchgate.net
The pyrazole ring is an aromatic heterocycle and is expected to be essentially planar. mdpi.com Substituents on the ring, such as the amino and methyl carboxylate groups, will lie nearly coplanar with the ring to maximize electronic conjugation, although slight deviations are possible due to steric hindrance or crystal packing forces. In the crystal structure of ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, the pyrazole ring and its bonded atoms are reported to be coplanar. researchgate.net
The conformation of the methyl carboxylate group relative to the pyrazole ring is of interest. The ester group is likely to adopt a conformation that minimizes steric repulsion, with the carbonyl group oriented away from the adjacent ring nitrogen. The dihedral angle between the plane of the pyrazole ring and the plane of the carboxylate group is typically small. researchgate.net
Bond lengths and angles within the pyrazole ring are characteristic of an aromatic system. The N-N bond length is typically around 1.35 Å, C-N bonds are in the range of 1.32-1.38 Å, and C-C bonds are approximately 1.38-1.42 Å. mdpi.comcambridge.org The exocyclic C-N bond of the amino group is expected to be around 1.36 Å, indicating some double bond character due to resonance.
The following table presents representative geometric parameters derived from the crystal structures of analogous aminopyrazole carboxylate derivatives.
| Parameter | Atoms Involved | Expected Value (from analogous structures) |
|---|---|---|
| Bond Length (Å) | N1-N2 (ring) | ~1.35 Å |
| N-C (ring) | 1.32 - 1.38 Å | |
| C-C (ring) | 1.38 - 1.42 Å | |
| C-NH₂ (exocyclic) | ~1.36 Å | |
| C=O (ester) | ~1.21 Å | |
| Bond Angle (°) | C-N-N (ring) | ~111° |
| N-N-C (ring) | ~105° | |
| N-C-C (ring) | ~110° | |
| Dihedral Angle (°) | Pyrazole Plane vs. Carboxylate Plane | < 10° |
Data derived from published crystal structures of related pyrazole derivatives. researchgate.netnih.govresearchgate.netcambridge.org
Theoretical and Computational Chemistry Studies of Methyl 1 Amino 1h Pyrazole 3 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These studies, typically employing methods like Density Functional Theory (DFT), provide a basis for predicting structure, reactivity, and spectroscopic properties.
Conformational Analysis and Potential Energy Surfaces
Molecules with rotatable bonds, such as the ester group in methyl 1-amino-1H-pyrazole-3-carboxylate, can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface to identify the most stable conformers (energy minima) and the energy barriers to rotation (saddle points). This information is critical for understanding the molecule's shape and how it might interact with biological targets. Such studies have been performed for other pyrimidine and pyrazole (B372694) derivatives researchgate.net, but not for the title compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions.
Reaction Coordinate Analysis and Intrinsic Reaction Coordinates
The synthesis of pyrazoles, including this compound, typically involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. Reaction coordinate analysis and the calculation of intrinsic reaction coordinates (IRC) are computational methods used to elucidate the precise mechanism of such reactions, identifying transition states and intermediates along the lowest energy path from reactants to products.
For the formation of a substituted pyrazole, a plausible reaction pathway involves the initial nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons of the dicarbonyl precursor. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.
A hypothetical reaction coordinate for the synthesis of a pyrazole derivative is depicted in the table below, outlining the key steps and the corresponding changes in energy.
| Reaction Step | Description | Relative Energy (kcal/mol) |
| Reactants | Hydrazine derivative + 1,3-dicarbonyl compound | 0 |
| Transition State 1 | Formation of the initial C-N bond | +15-25 |
| Intermediate 1 | Hemiaminal intermediate | +5-10 |
| Transition State 2 | Intramolecular cyclization | +20-30 |
| Intermediate 2 | Cyclic, non-aromatic intermediate | -5 to +5 |
| Transition State 3 | Dehydration step | +25-35 |
| Products | Pyrazole derivative + Water | -10 to -20 |
Note: The energy values are illustrative and would require specific quantum mechanical calculations for this compound.
IRC calculations would trace the path from each transition state, confirming that it connects the expected reactants and products. Such analyses for related pyrazole syntheses have shown that the rate-determining step is often the initial C-N bond formation or the final dehydration, depending on the specific substituents and reaction conditions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational flexibility, solvent interactions, and molecular recognition events.
The conformation and reactivity of this compound are expected to be significantly influenced by the solvent environment. The presence of both hydrogen bond donors (the amino group and the pyrazole N-H) and acceptors (the carbonyl oxygen and the pyrazole nitrogens) suggests that protic and polar solvents will play a crucial role in stabilizing different conformations and tautomers.
Aminopyrazoles can exist in different tautomeric forms, and computational studies on similar heterocyclic systems have shown that the relative stability of these tautomers is highly dependent on the solvent. researchgate.netresearchgate.net For this compound, the primary tautomeric equilibrium to consider would be between the amino and imino forms.
MD simulations in explicit solvent can model the specific hydrogen bonding networks and electrostatic interactions between the solute and solvent molecules. These simulations can predict the most stable conformations of the methyl carboxylate and amino groups relative to the pyrazole ring in different solvents. For instance, in a protic solvent like water, it is anticipated that water molecules would form strong hydrogen bonds with the amino and carbonyl groups, influencing their orientation and potentially affecting the molecule's reactivity in subsequent reactions.
The ability of this compound to participate in molecular recognition events is central to its potential applications in medicinal chemistry and materials science. Theoretical investigations, particularly molecular docking and MD simulations, are instrumental in understanding how this molecule might interact with biological targets such as enzymes or receptors.
Molecular docking studies on a wide range of pyrazole derivatives have demonstrated their potential to bind to various enzymes, often through hydrogen bonding and π-π stacking interactions. nih.govnih.gov For this compound, docking simulations could be employed to predict its binding mode within a given protein active site, providing a rational basis for the design of more potent and selective derivatives.
In Silico Screening and Library Design for Derivatives
In silico screening and library design are powerful computational strategies used to explore the chemical space around a lead compound like this compound to identify derivatives with improved properties. tandfonline.comnih.govijpbs.com These methods are widely used in drug discovery to prioritize the synthesis of new compounds.
The process typically begins with the creation of a virtual library of derivatives by systematically modifying the core structure of this compound. For example, different substituents could be added to the amino group, the pyrazole ring, or the methyl ester could be converted to other functional groups.
This virtual library can then be screened against a specific biological target using high-throughput molecular docking. The docking scores, along with predictions of absorption, distribution, metabolism, and excretion (ADME) properties, are used to rank the compounds in the library. This allows researchers to focus their synthetic efforts on the most promising candidates.
Below is an example of a data table that might be generated during an in silico screening campaign for derivatives of this compound, targeting a hypothetical protein kinase.
| Derivative | Modification | Docking Score (kcal/mol) | Predicted logP | Predicted Hydrogen Bond Donors | Predicted Hydrogen Bond Acceptors |
| Parent Compound | - | -8.5 | 1.2 | 2 | 4 |
| Derivative 1 | N-acetyl | -9.2 | 1.0 | 2 | 5 |
| Derivative 2 | N-phenyl | -10.1 | 2.8 | 2 | 4 |
| Derivative 3 | Amide at C3 | -9.8 | 0.8 | 3 | 4 |
| Derivative 4 | 5-chloro substituent | -9.5 | 1.9 | 2 | 4 |
This data allows for the systematic exploration of structure-activity relationships (SAR) and the rational design of new derivatives with enhanced biological activity and drug-like properties. nih.gov
Future Research Directions and Unexplored Avenues for Methyl 1 Amino 1h Pyrazole 3 Carboxylate
Emerging Synthetic Methodologies and Sustainable Chemistry Initiatives
The synthesis of pyrazole (B372694) derivatives is poised for a paradigm shift, moving away from traditional batch methods towards more sustainable and efficient approaches. nih.gov For methyl 1-amino-1H-pyrazole-3-carboxylate, these emerging methodologies offer significant advantages in terms of yield, safety, and environmental impact. nih.gov
Future synthetic research will likely focus on the adoption of green chemistry principles. nih.gov This includes the use of mechanochemical methods, such as ball milling, which can reduce or eliminate the need for solvents, leading to shorter reaction times and improved yields. nih.govthieme-connect.com Another promising avenue is the use of ultrasound and microwave-assisted synthesis, which have been shown to be highly effective for multiple bond formations under solvent-free conditions, often resulting in higher yields compared to conventional heating. rsc.orgrsc.org
Continuous flow chemistry is another key area of development, offering enhanced control over reaction parameters, improved safety, and efficient scalability. nih.govmdpi.com This technology is particularly advantageous for the synthesis of pyrazoles, allowing for faster, safer, and cleaner reactions. galchimia.com Photocatalysis, especially using visible light, presents a green and efficient route for pyrazole synthesis. organic-chemistry.orgacs.org This method can proceed under mild conditions with air as a benign oxidant, aligning with the goals of sustainable chemistry. acs.org
| Methodology | Potential Advantages for this compound Synthesis | Key Features |
|---|---|---|
| Flow Chemistry | Enhanced safety, scalability, and reaction control. nih.gov | Reactions are performed in a continuously flowing stream. galchimia.com |
| Photocatalysis | Mild reaction conditions, use of visible light, and air as an oxidant. organic-chemistry.org | Utilizes light to drive chemical reactions. |
| Mechanochemistry | Solvent-free conditions, reduced waste, and access to novel reactivity. nih.gov | Reactions are induced by mechanical force (e.g., ball milling). thieme-connect.com |
| Microwave/Ultrasound | Reduced reaction times and increased yields. rsc.org | Uses microwave or ultrasonic irradiation to accelerate reactions. |
Integration with Advanced Characterization Techniques (e.g., Cryo-EM for molecular aggregates)
While traditional analytical techniques have been invaluable, the integration of advanced characterization methods will provide unprecedented insights into the structural and functional properties of this compound. Cryo-electron microscopy (Cryo-EM), a technique that is revolutionizing structural biology, is emerging as a powerful tool for the study of small molecules and their aggregates.
The application of Cryo-EM could be instrumental in determining the three-dimensional structure of molecular aggregates of this compound. Understanding how these molecules self-assemble and pack in the solid state is crucial for applications in materials science and for controlling the physicochemical properties of active pharmaceutical ingredients. Furthermore, Cryo-EM can be used to study the interaction of this compound with biological macromolecules, providing valuable information for drug design and development.
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Discovery of Novel Reactivity Patterns and Unprecedented Transformations
The rich chemical functionality of this compound, featuring an amino group, an ester, and the pyrazole ring, makes it a versatile platform for exploring novel reactivity patterns. Future research will likely focus on the development of unprecedented transformations that leverage these functional groups.
A particularly promising area is the transition-metal-catalyzed C-H functionalization of the pyrazole ring. researchgate.netresearchgate.netrsc.org This strategy allows for the direct introduction of new substituents onto the pyrazole core, bypassing the need for pre-functionalized starting materials and offering a more atom-economical approach to a diverse range of derivatives. acs.org The amino group can also be utilized to direct novel cyclization reactions, leading to the construction of fused heterocyclic systems with potential biological activity. researchgate.netrsc.orgnih.govresearchgate.netresearchgate.net The exploration of such reactions could lead to the discovery of new scaffolds for medicinal chemistry and materials science.
Synergistic Research with Other Interdisciplinary Fields (e.g., Nanotechnology, Biophysics)
The unique properties of this compound make it an attractive candidate for synergistic research with other scientific disciplines. In the field of nanotechnology, this compound could be used as a building block for the synthesis of novel materials. For instance, it could serve as an organic linker in the construction of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. researchgate.netdtu.dkresearchgate.net
In the realm of biophysics, the study of the interactions between this compound and biological macromolecules is a key area for future investigation. Pyrazole derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition. nih.govresearchgate.netrsc.org Biophysical techniques can be employed to elucidate the binding modes and kinetics of this compound with its biological targets, providing crucial information for the rational design of new therapeutic agents. nih.gov The development of pyrazole-based probes could also aid in the study of biological processes. pjoes.com
| Interdisciplinary Field | Potential Research Application | Key Focus Area |
|---|---|---|
| Nanotechnology | Component of Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net | Development of new materials for catalysis and separation. |
| Biophysics | Study of enzyme-inhibitor interactions. researchgate.netnih.gov | Rational drug design and development of biological probes. nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 1-amino-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step protocols, such as cyclization of hydrazine derivatives with β-keto esters followed by esterification. For example, ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate was synthesized via hydrolysis of a THF-MeOH/NaOH mixture, followed by acidification . Optimize conditions (e.g., solvent choice, temperature, catalyst) using high-throughput screening or continuous flow reactors to enhance yield and purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodology :
- NMR : Analyze and spectra to verify pyrazole ring protons (δ 6.5–7.5 ppm) and ester carbonyl (δ ~165 ppm) .
- IR : Identify N-H stretching (~3400 cm) and ester C=O (~1700 cm) .
- MS : Confirm molecular ion peaks (e.g., m/z 155 for parent ion) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodology :
- Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; rinse eyes/skin with water for ≥15 minutes if exposed .
- Store in inert, sealed containers away from ignition sources. Dispose via licensed waste services .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular configurations of this compound derivatives?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks. For example, intermolecular H-bonds in pyrazole derivatives stabilize crystal packing . Mercury CSD 2.0 can visualize voids and compare packing patterns .
Q. What strategies mitigate competing side reactions during functionalization of the pyrazole ring (e.g., nitration or alkylation)?
- Methodology :
- Protecting Groups : Temporarily block the amino group with Boc or Fmoc to direct reactivity to the pyrazole ring .
- Catalysis : Use Pd-catalyzed cross-coupling for selective C-H functionalization .
- Kinetic Control : Optimize temperature and stoichiometry to favor desired pathways .
Q. How do solvent polarity and pH influence the stability and reactivity of this compound?
- Methodology :
- Conduct stability studies via HPLC/UV-Vis under varying pH (1–14) and solvents (polar aprotic vs. protic). For example, ester hydrolysis accelerates in basic aqueous conditions .
- Use DFT calculations to predict protonation states and reactive sites .
Q. What bioactivity screening approaches are suitable for identifying pharmacological potential (e.g., antimicrobial or anticancer activity)?
- Methodology :
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays or bacterial strains via MIC determination .
- Targeted Screens : Evaluate kinase inhibition (e.g., EGFR) using fluorescence polarization .
Data Analysis and Contradictions
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
- Methodology :
- Re-optimize computational models (e.g., B3LYP/6-31G*) with solvent corrections.
- Validate NMR/IR assignments using 2D techniques (COSY, HSQC) .
- Cross-check with crystallographic data to resolve structural ambiguities .
Q. What analytical methods differentiate regioisomers in pyrazole-carboxylate derivatives?
- Methodology :
- Chromatography : Use chiral columns (e.g., Chiralpak IA) with HPLC to separate isomers .
- X-ray Crystallography : Compare experimental SXRD data with predicted structures .
- NOESY NMR : Identify spatial proximity of substituents .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 155.12 g/mol | |
| Common Synthetic Yield | 60–75% (optimized conditions) | |
| Thermal Stability | Decomposes >200°C (TGA) | |
| Key IR Absorptions | 3400 (N-H), 1700 (C=O) cm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
